molecular formula C15H19NO5 B2371655 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid CAS No. 2287313-61-3

6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid

Cat. No. B2371655
CAS RN: 2287313-61-3
M. Wt: 293.319
InChI Key: BLQZOQYMBZJRME-UHFFFAOYSA-N
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Description

6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid, also known as DPC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPC belongs to the class of morpholine-based compounds and has a unique chemical structure that makes it an attractive candidate for numerous research studies.

Scientific Research Applications

6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid has various scientific research applications, including in the field of medicinal chemistry, drug discovery, and biological research. 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. Additionally, 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid is not yet fully understood, but it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation and pain. By inhibiting the activity of COX-2, 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid can reduce inflammation and pain.
Biochemical and Physiological Effects:
6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. Additionally, 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid has been shown to inhibit the growth of various cancer cell lines, indicating its potential as an anti-tumor agent. Finally, 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid is its high yield during synthesis, making it an attractive candidate for further research. Additionally, 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid has been shown to have various scientific research applications, including in the fields of medicinal chemistry, drug discovery, and biological research. However, one of the limitations of 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid. One potential avenue of research is the development of 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid-based drugs for the treatment of inflammatory diseases such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid and its potential applications in the treatment of neurological disorders. Finally, research is needed to improve the solubility of 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid in water, which could expand its potential applications in various experiments.
Conclusion:
In conclusion, 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid is a novel compound with various potential applications in scientific research. Its unique chemical structure and potential therapeutic properties make it an attractive candidate for further research. The synthesis method for 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid is relatively straightforward, and its high yield makes it an ideal candidate for further research. While there are limitations to using 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid in certain experiments, its potential applications in the fields of medicinal chemistry, drug discovery, and biological research make it a promising area of research for the future.

Synthesis Methods

The synthesis of 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid involves the reaction of 4-phenylmorpholine-2,6-dione with dimethyl malonate in the presence of sodium hydride and a catalytic amount of tetrabutylammonium iodide. The resulting compound is then treated with trifluoroacetic acid to obtain 6,6-Dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid. The synthesis method is relatively straightforward, and the yield of the compound is high, making it an attractive candidate for further research.

properties

IUPAC Name

6,6-dimethyl-4-phenylmethoxycarbonylmorpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(2)10-16(8-12(21-15)13(17)18)14(19)20-9-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQZOQYMBZJRME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)C(=O)O)C(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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